molecular formula C18H21ClN2O2 B10963431 1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea

Cat. No.: B10963431
M. Wt: 332.8 g/mol
InChI Key: HQWDRHBYXIFGMA-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a urea backbone. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-chlorophenylpropylamine and 4-ethoxyphenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 4-chlorophenylpropylamine is added dropwise to a solution of 4-ethoxyphenyl isocyanate in the chosen solvent. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the propyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the urea group to amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

    Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea can be compared with other similar compounds to highlight its uniqueness:

    1-(4-Chlorophenyl)-3-propylurea: This compound lacks the ethoxyphenyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with biological targets.

    1-(4-Bromophenyl)-3-(4-ethoxyphenyl)urea: Substituting the chlorine atom with a bromine atom may affect the compound’s chemical stability and reactivity.

The unique combination of the chlorophenyl and ethoxyphenyl groups in this compound imparts distinct properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C18H21ClN2O2/c1-3-17(13-5-7-14(19)8-6-13)21-18(22)20-15-9-11-16(12-10-15)23-4-2/h5-12,17H,3-4H2,1-2H3,(H2,20,21,22)

InChI Key

HQWDRHBYXIFGMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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